molecular formula C20H17BrN2O6 B11654297 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]-beta-alanine

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]-beta-alanine

Cat. No.: B11654297
M. Wt: 461.3 g/mol
InChI Key: HTYYOOHBTVRZKK-DHDCSXOGSA-N
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Description

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring, a bromophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the introduction of the bromophenyl group through electrophilic substitution reactions. The final steps involve the formation of the enamido linkage and the propanoic acid group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or bromophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O6

Molecular Weight

461.3 g/mol

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C20H17BrN2O6/c21-14-4-2-13(3-5-14)19(26)23-15(20(27)22-8-7-18(24)25)9-12-1-6-16-17(10-12)29-11-28-16/h1-6,9-10H,7-8,11H2,(H,22,27)(H,23,26)(H,24,25)/b15-9-

InChI Key

HTYYOOHBTVRZKK-DHDCSXOGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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